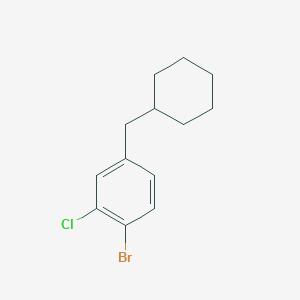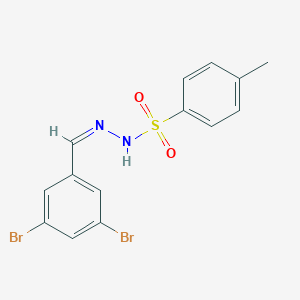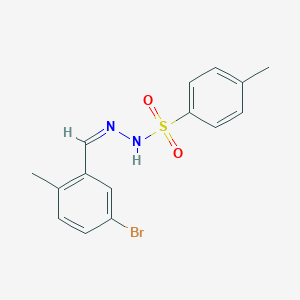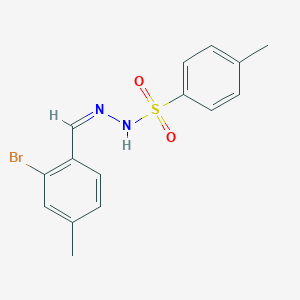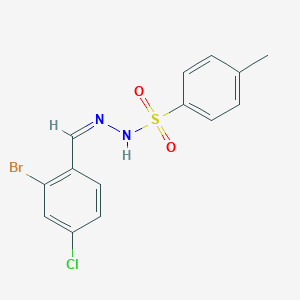
N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N’-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide” is a complex organic molecule. It contains a benzylidene group (a type of imine) attached to a 2-bromo-4-chlorobenzene ring and a 4-methylbenzenesulfonohydrazide group .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as well as X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The benzylidene group could potentially undergo reactions with nucleophiles, and the sulfonohydrazide group could potentially undergo reactions with electrophiles .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Materials
One notable application of these compounds is in the field of nonlinear optical (NLO) materials. A study on (E)-N′-(4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide (CBMBSH) demonstrated its potential in this area. Single crystals of CBMBSH were grown, and their structural stabilizing interactions, linear and nonlinear optical properties were thoroughly investigated using spectroscopic and computational methods. This research suggests that such compounds have significant potential for use in optical limiting and other electro-optic applications due to their promising nonlinear absorption and optical limiting properties (Sasikala et al., 2017).
Antimicrobial Agents
Another significant area of application is in the development of antimicrobial agents. A series of derivatives synthesized from 4-methylbenzenesulfonohydrazide showed potential as antimycobacterial, antibacterial, and antifungal agents. This indicates that modifications of the base compound can lead to effective solutions for combating a variety of pathogens (Ghiya & Joshi, 2016).
Molecular Electronics
Research also extends into the realm of molecular electronics, where such compounds are explored for their electronic structural characteristics. Studies involving spectroscopic and DFT-based computational analyses have shed light on the molecular electronic structural characteristics of these compounds, highlighting their relevance in designing materials with specific electronic and optical functionalities (Ahamed et al., 2018).
DNA Interaction Studies
Compounds derived from N'-(2-Bromo-4-chlorobenzylidene)-4-methylbenzenesulfonohydrazide have been evaluated for their interaction with Salmon sperm DNA, showcasing their potential in biologically relevant applications. Such studies are critical for understanding the molecular basis of drug-DNA interactions, which can inform the design of novel therapeutic agents (Sirajuddin et al., 2013).
Corrosion Inhibition
Additionally, these compounds have been investigated for their use as corrosion inhibitors for metals. Their efficacy in protecting materials from corrosion, particularly in acidic environments, has been demonstrated through electrochemical evaluations and DFT calculations. This application is especially relevant in industrial settings where metal preservation is critical (Ichchou et al., 2019).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, further studies could be conducted to optimize its structure, evaluate its efficacy and safety in preclinical and clinical trials, and develop methods for its large-scale production .
Eigenschaften
IUPAC Name |
N-[(Z)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(16)8-14(11)15/h2-9,18H,1H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUQWBICHAKEIQH-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






